2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid
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Overview
Description
2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid is a complex organic compound that features both chloro and fluoro substituents on a benzoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity and chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Shares a similar benzoic acid framework with trifluoromethyl and chloro substituents.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains similar halogen substituents but with a sulfonyl group.
Uniqueness
2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to its specific combination of chloro, fluoro, and trifluoromethyl substituents, which can significantly influence its chemical reactivity and potential applications. This combination of substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
CAS No. |
77227-98-6 |
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Molecular Formula |
C14H6Cl2F4O3 |
Molecular Weight |
369.1 g/mol |
IUPAC Name |
2-chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H6Cl2F4O3/c15-9-2-1-7(5-8(9)13(21)22)23-12-10(16)3-6(4-11(12)17)14(18,19)20/h1-5H,(H,21,22) |
InChI Key |
BGRDERRVYOXFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)F)C(=O)O)Cl |
Origin of Product |
United States |
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